Product packaging for methyl N-(4-hydroxyhexyl)carbamate(Cat. No.:CAS No. 105941-75-1)

methyl N-(4-hydroxyhexyl)carbamate

Cat. No.: B012734
CAS No.: 105941-75-1
M. Wt: 175.23 g/mol
InChI Key: RNFPGTOZANMZHL-UHFFFAOYSA-N
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Description

Methyl N-(4-hydroxyhexyl)carbamate is a synthetic organic compound of significant interest in modern chemical and pharmaceutical research. It features the characteristic carbamate group (-O-CO-NH-), a versatile structural motif known for its high chemical and proteolytic stability, which makes it an excellent isostere for peptide bonds in drug design . The molecular structure integrates a polar carbamate linkage with a terminal hydroxyhexyl chain, offering researchers a valuable building block with potential for hydrogen bonding and further chemical modification. Carbamate derivatives play a leading role in medicinal chemistry due to their ability to modulate interactions with biological targets and improve the pharmacokinetic properties of parent molecules . The carbamate group is a key component in numerous approved therapeutic agents and prodrugs, serving as a stable linker or a functional group that contributes to biological activity . Applications for this class of compounds include serving as synthetic intermediates, protecting groups for amines in organic synthesis, and core structures in the development of novel enzyme inhibitors, such as those targeting proteases . Main Applications & Research Value: • Medicinal Chemistry: Serves as a critical intermediate in the design and synthesis of novel pharmacologically active compounds. The carbamate group is a well-established amide bond surrogate that can enhance cell membrane permeability and metabolic stability . • Prodrug Development: The carbamate moiety can be utilized in prodrug strategies to improve the bioavailability and delivery of therapeutic amines or alcohols . • Organic Synthesis: Acts as a versatile building block and protecting group in multi-step synthetic routes, leveraging the stability of the carbamate group under various reaction conditions . Disclaimer: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO3 B012734 methyl N-(4-hydroxyhexyl)carbamate CAS No. 105941-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105941-75-1

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(4-hydroxyhexyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-3-7(10)5-4-6-9-8(11)12-2/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

RNFPGTOZANMZHL-UHFFFAOYSA-N

SMILES

CCC(CCCNC(=O)OC)O

Canonical SMILES

CCC(CCCNC(=O)OC)O

Synonyms

Carbamic acid, (4-hydroxyhexyl)-, methyl ester (9CI)

Origin of Product

United States

Synthetic Pathways and Mechanistic Elucidation of Methyl N 4 Hydroxyhexyl Carbamate

Established Synthetic Methodologies for N-Substituted Carbamates

The construction of the carbamate (B1207046) functional group can be achieved through a variety of synthetic strategies. These methods are broadly categorized based on the key reagents and reaction mechanisms involved.

Phosgene-Free Synthesis Protocols

Historically, the synthesis of carbamates often relied on the use of phosgene (B1210022) and its derivatives. However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, phosgene-free alternatives. One prominent approach involves the use of dimethyl carbonate (DMC) as a benign acylating agent. The reaction of primary aliphatic amines with dimethyl carbonate, particularly under supercritical CO2 conditions, yields methyl carbamates. This method is noted for its environmental advantages and chemoselectivity, as it can selectively react with aliphatic amino groups in the presence of other functional groups like aromatic amines or hydroxyls.

Another innovative phosgene-free method is the use of urea as a carbonyl source. In a reaction catalyzed by mixed oxides like TiO2–Cr2O3/SiO2, amines can react with urea and an alcohol to produce N-substituted carbamates in high yields rsc.org. This process leverages the in-situ generation of isocyanic acid from urea at elevated temperatures, which then reacts with the amine.

Amine-Carbon Dioxide-Alkyl Halide Coupling Strategies

A versatile and environmentally friendly approach to carbamate synthesis is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. This method utilizes CO2 as a renewable C1 feedstock. The reaction typically proceeds by the initial formation of a carbamic acid from the amine and CO2, which is then trapped by an alkyl halide in the presence of a base. Cesium carbonate (Cs2CO3) and tetrabutylammonium iodide (TBAI) have been shown to be an effective base and additive combination for this transformation, allowing the reaction to proceed under mild conditions with high yields researcher.life. This one-pot synthesis is advantageous as it avoids the isolation of the intermediate carbamic acid salt and minimizes side reactions such as over-alkylation researcher.life.

Hofmann Rearrangement and Related Approaches

The Hofmann rearrangement provides an indirect route to carbamates from primary amides. In this reaction, a primary amide is treated with a halogen (such as bromine) and a strong base, leading to the formation of an isocyanate intermediate through a one-carbon degradation acs.orgnih.gov. This isocyanate can then be trapped by an alcohol to yield the corresponding carbamate acs.orgnih.gov. For instance, treatment of an amide with bromine and sodium hydroxide in the presence of an alcohol will furnish the carbamate product acs.org. Recent advancements have also explored electrochemical methods for the Hofmann rearrangement, offering a scalable and controlled process for carbamate synthesis prepchem.com.

Transurethanization and Exchange Processes

Transurethanization, also known as carbamate exchange, is a process where an existing carbamate reacts with an alcohol or an amine to form a new carbamate. This equilibrium-driven reaction is often catalyzed by acids, bases, or metal catalysts. Zirconium(IV) compounds, for example, have been demonstrated to effectively catalyze the exchange between dialkyl carbonates and amines to form carbamates rsc.org. This method is particularly useful for synthesizing carbamates that may be difficult to access through direct routes. The reactivity in these exchange processes is influenced by the nature of the substituents on both the carbamate and the incoming nucleophile.

Targeted Synthesis of Methyl N-(4-Hydroxyhexyl)carbamate and Structural Analogues

Based on the established methodologies, a targeted synthesis for this compound can be devised. The key precursor for this synthesis is the primary amino alcohol, 4-aminohexan-1-ol.

Formation from Primary Amines and Carbonate Derivatives

A highly plausible and efficient route to this compound involves the reaction of 4-aminohexan-1-ol with a suitable carbonate derivative that can introduce the methyl carbamate functionality. Two primary reagents can be considered for this transformation: methyl chloroformate and dimethyl carbonate.

Reaction with Methyl Chloroformate: The reaction of 4-aminohexan-1-ol with methyl chloroformate would proceed via a nucleophilic acyl substitution mechanism. The more nucleophilic amino group of 4-aminohexan-1-ol will preferentially attack the electrophilic carbonyl carbon of methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction with Dimethyl Carbonate (DMC): The use of dimethyl carbonate offers a greener alternative to methyl chloroformate. The reaction between 4-aminohexan-1-ol and DMC would likely require elevated temperatures or catalysis to proceed at a reasonable rate. The mechanism involves the nucleophilic attack of the primary amine on one of the carbonyl carbons of DMC, leading to the displacement of a methoxide leaving group and the formation of the desired methyl carbamate. This reaction demonstrates high chemoselectivity, with the amine reacting in preference to the hydroxyl group.

The table below outlines the proposed reactants and expected products for the synthesis of this compound.

Reactant 1Reactant 2ProductByproduct
4-Aminohexan-1-olMethyl ChloroformateThis compoundHydrochloric Acid
4-Aminohexan-1-olDimethyl CarbonateThis compoundMethanol

The choice between these two methods would depend on factors such as desired reaction conditions, cost, and environmental considerations. The methyl chloroformate route is generally faster and proceeds under milder conditions, while the dimethyl carbonate route is more environmentally benign.

Strategic Incorporation of Hydroxyhexylamine Precursors

The synthesis of this compound fundamentally relies on the strategic use of bifunctional precursors, specifically amino alcohols. The key precursor for this target molecule is 4-aminohexan-1-ol. This molecule contains both a nucleophilic amino group and a hydroxyl group, necessitating chemoselective reaction conditions to ensure the desired N-acylation occurs without significant O-acylation.

One common and direct approach involves the reaction of the amino alcohol with a suitable methylating-carbonylating agent. For instance, the reaction of an amine with CO2 and an alkyl halide in the presence of a base like cesium carbonate provides a direct route to N-alkyl carbamates nih.govorganic-chemistry.org. In this context, 4-aminohexan-1-ol would first react with carbon dioxide to form a carbamic acid intermediate, which is then deprotonated by the base. The resulting carbamate anion is subsequently alkylated by an electrophile such as methyl iodide to yield the final product. The higher nucleophilicity of the amine compared to the alcohol generally favors the initial reaction at the nitrogen atom.

Another established method is the reaction of the amine with a chloroformate wikipedia.org. The synthesis would involve the slow addition of methyl chloroformate to 4-aminohexan-1-ol in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Careful control of temperature and stoichiometry is crucial to favor the formation of the desired carbamate over potential side products.

More recently, the use of dialkyl carbonates, such as dimethyl carbonate (DMC), has emerged as a greener alternative to phosgene-derived reagents like chloroformates researchgate.net. The reaction of an amine with DMC can lead to the formation of a carbamate, and this process can be catalyzed to improve efficiency and selectivity researchgate.netorganic-chemistry.org.

Palladium-Catalyzed Synthesis Pathways

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of C–N bonds, including those in carbamates. While often applied to the synthesis of N-aryl carbamates, the underlying principles can be extended to N-alkyl derivatives. A prominent strategy involves the palladium-catalyzed coupling of an amine with a carbon monoxide source or its equivalent.

A highly efficient one-pot method developed for N-aryl carbamates involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. nih.govacs.orgthieme-connect.com. This reaction proceeds through an in situ generated isocyanate intermediate, which is then trapped by the alcohol nucleophile to form the carbamate product organic-chemistry.org. An analogous pathway for an N-alkyl carbamate like this compound would conceptually involve the coupling of a hexenylamine derivative followed by reduction, or more directly, the carbonylation of 4-aminohexan-1-ol in the presence of methanol and an oxidant.

The general catalytic cycle for such a transformation is initiated by the oxidative addition of an aryl (or alkyl) halide or triflate to a Pd(0) complex. Subsequent coordination of the cyanate and reductive elimination would form an isocyanate. The final step is the nucleophilic attack of the alcohol on the isocyanate to yield the carbamate. The choice of palladium precursor, ligand, and base is critical for achieving high yields and selectivity. thieme-connect.com.

Catalyst System ComponentFunctionExample
Palladium PrecursorSource of the active Pd(0) catalystPd₂(dba)₃
LigandStabilizes the catalyst, influences reactivity and selectivityBuchwald-type biaryl phosphines (e.g., BrettPhos)
BasePromotes catalyst turnover and neutralizes acid byproductsEt₃N, K₂CO₃
Cyanate SourceProvides the "NCO" unitNaOCN
AlcoholTraps the isocyanate intermediateMethanol, Ethanol, etc.

This table summarizes typical components used in the Buchwald protocol for palladium-catalyzed N-aryl carbamate synthesis, which provides a framework for developing related alkyl carbamate syntheses. acs.orgthieme-connect.comorganic-chemistry.org.

Mechanistic Investigations of Carbamate Bond Formation

Catalytic Activation and Reaction Intermediate Analysis

The mechanism of carbamate formation is highly dependent on the chosen synthetic route. In palladium-catalyzed pathways, catalytic activation begins with the formation of a low-valent Pd(0) species, which undergoes oxidative addition with an electrophile (e.g., an aryl triflate) to form a Pd(II) intermediate. acs.org. This intermediate then engages with the nitrogen source. In the synthesis of N-aryl carbamates using sodium cyanate, the Pd(II)-aryl complex coordinates the cyanate ion. Subsequent reductive elimination generates an aryl isocyanate and regenerates the Pd(0) catalyst. This highly reactive isocyanate is not isolated but is immediately trapped by an alcohol present in the reaction mixture to form the stable carbamate product. nih.gov.

In non-catalytic routes utilizing CO₂, the key intermediate is the carbamic acid, formed from the reversible reaction between the amine and CO₂. nih.gov. This intermediate is typically unstable but can be deprotonated by a base to form a more stable carbamate salt. mdpi.com. The presence of superbases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,1,3,3-tetramethylguanidine (TMG) can facilitate this process, leading to the formation of carbamate salts that can be isolated or reacted further. researchgate.netrsc.org. Spectroscopic analysis, particularly NMR, has been instrumental in identifying these carbamate intermediates. researchgate.net.

Zirconium(IV) catalysts have also been employed for carbamate synthesis through exchange processes with dialkyl carbonates. organic-chemistry.org. The mechanism is believed to involve the activation of the carbonate by the Lewis acidic Zr(IV) center, making it more susceptible to nucleophilic attack by the amine.

Role of Carbon Dioxide in Carbamate Synthesis Mechanisms

Carbon dioxide (CO₂) is an abundant, non-toxic, and renewable C1 feedstock for chemical synthesis. researchgate.net. Its use in forming carbamates is a prime example of carbon capture and utilization. The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of CO₂. wikipedia.org. This process is reversible and typically forms a zwitterionic carbamic acid intermediate. mdpi.comrsc.org.

The efficiency of this initial CO₂ capture step is often limited by equilibrium. To drive the reaction forward, a base is typically added. The base deprotonates the carbamic acid to form a carbamate salt. mdpi.com. In some cases, a second equivalent of the starting amine can act as the base. mdpi.com. However, stronger, non-nucleophilic bases like DBU are often more effective. organic-chemistry.org. Computational and experimental studies have shown that rather than a direct transfer of CO₂ from a base-CO₂ adduct, the base's role is often to deprotonate the amine as it attacks a free CO₂ molecule. rsc.orgrsc.org.

Once the carbamate anion is formed, it can be reacted with an electrophile, such as an alkyl halide (e.g., methyl iodide), in an Sₙ2 reaction to furnish the final carbamate ester. nih.gov. This two-step, one-pot process—CO₂ capture followed by alkylation—provides a direct and efficient pathway to compounds like this compound from 4-aminohexan-1-ol. organic-chemistry.org.

StepDescriptionKey Species
1. CO₂ ActivationReversible nucleophilic attack of the amine on CO₂.Amine, CO₂, Carbamic Acid
2. DeprotonationA base removes the acidic proton from the carbamic acid.Carbamic Acid, Base, Carbamate Anion
3. AlkylationThe carbamate anion acts as a nucleophile, attacking an electrophile.Carbamate Anion, Alkyl Halide, Final Carbamate

This table outlines the general mechanism for carbamate synthesis using carbon dioxide and an amine.

Intramolecular Cyclization-Elimination Reaction Mechanisms

In the synthesis of carbamates from precursors containing a secondary nucleophile, such as the hydroxyl group in 4-aminohexan-1-ol, intramolecular cyclization can be a significant competing pathway. iupac.org. For amino alcohols, reaction with CO₂ and a hydroxyl-activating agent can lead to the formation of cyclic carbamates (oxazolidinones or oxazinanones). rsc.org.

The mechanism typically proceeds via the initial formation of the carbamic acid from the amine and CO₂. If the hydroxyl group is activated (e.g., by conversion to a better leaving group like a tosylate), it can be displaced by the carbamate nitrogen or oxygen in an intramolecular Sₙ2 reaction. rsc.org. Alternatively, under certain conditions, the hydroxyl group can attack the carbamoyl carbon, leading to a cyclic intermediate that eliminates water or another small molecule. nih.gov.

Studies on squaramate esters, which are structurally analogous to carbamates, have shown that intramolecular cyclization can be much faster than intermolecular reactions or hydrolysis, especially when a terminal nucleophilic group is positioned to form a five- or six-membered ring. nih.gov. For a precursor like 4-aminohexan-1-ol, the formation of a seven-membered ring would be involved, which is generally less kinetically favorable than the formation of five- or six-membered rings. Nonetheless, the potential for cyclization must be considered when designing a synthesis for a linear hydroxy-functionalized carbamate, and conditions should be chosen to disfavor this pathway, for example, by avoiding hydroxyl activation or by using protecting groups.

Ligand Effects on Chemoselectivity and Reactivity

In palladium-catalyzed syntheses, the choice of ligand is paramount as it directly influences the reactivity, stability, and selectivity of the catalyst. rsc.org. For C–N cross-coupling reactions, electron-rich and sterically bulky phosphine ligands are generally required to promote the challenging reductive elimination step that forms the C–N bond. nih.gov.

Buchwald-type biarylphosphine ligands, such as BrettPhos and RuPhos, are highly effective in the palladium-catalyzed synthesis of N-aryl carbamates from aryl chlorides and triflates. acs.orgorganic-chemistry.org. These ligands possess several key features:

Bulk: The large steric profile promotes reductive elimination and prevents catalyst decomposition via dimer formation.

Electron-donating ability: The electron-rich nature of the phosphine increases the electron density on the palladium center, which facilitates the initial oxidative addition step, particularly for less reactive electrophiles like aryl chlorides. nih.gov.

The ligand's structure can also control chemoselectivity in substrates with multiple reactive sites. For instance, in reactions involving chloroaryl triflates, the choice of ligand can determine whether the palladium catalyst selectively activates the C–Cl bond over the C–OTf bond. nih.gov. While C–OTf bonds are typically more reactive, specific ligand architectures can reverse this intrinsic selectivity by altering the steric and electronic environment of the palladium center during the key oxidative addition step. rsc.org. This level of control is crucial for complex molecule synthesis.

Ligand TypeKey FeatureImpact on Carbamate Synthesis
Bulky, Electron-Rich Monophosphines (e.g., Buchwald ligands)High steric hindrance and electron densityPromotes efficient oxidative addition and reductive elimination, enabling the use of less reactive aryl chlorides. acs.org.
N-Heterocyclic Carbenes (NHCs)Strong σ-donorsCan provide high thermal stability to the catalyst, but may require different optimization.
Bidentate Phosphines (e.g., dppf)Defined bite angleCan influence the geometry of the catalytic complex, affecting selectivity and reactivity.

This table illustrates how different classes of ligands can influence the outcome of palladium-catalyzed reactions.

Advanced Spectroscopic Characterization of Methyl N 4 Hydroxyhexyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Chemical Shift Analysis of Alkyl, Hydroxyl, and Methyl Protons

The ¹H NMR spectrum of methyl N-(4-hydroxyhexyl)carbamate is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to higher ppm values).

The protons of the hexyl chain are expected to appear in the typical alkyl region (δ 1.2-1.6 ppm). The methylene group adjacent to the nitrogen atom (C1-H) would be shifted downfield to approximately 3.1-3.3 ppm due to the deshielding effect of the nitrogen. The methine proton attached to the carbon bearing the hydroxyl group (C4-H) is anticipated to resonate around 3.6-3.8 ppm. The methyl protons of the carbamate's ester group (OCH₃) would likely appear as a sharp singlet at approximately 3.6-3.7 ppm. compoundchem.compdx.edu The signals for the hydroxyl (-OH) and amine (-NH) protons are characteristically broad and their chemical shifts can vary depending on solvent, concentration, and temperature, but are expected in the ranges of 1.5-4.0 ppm and 4.5-5.5 ppm, respectively. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-CH₂- (C6)~0.9Triplet (t)3H
-CH₂- (C5)~1.4Multiplet (m)2H
-CH₂- (C2, C3)~1.5Multiplet (m)4H
-CH-OH (C4)~3.7Multiplet (m)1H
-NH-CH₂- (C1)~3.2Quartet (q)2H
-O-CH₃~3.65Singlet (s)3H
-NH-~5.0 (variable)Broad Singlet (br s)1H
-OH~2.5 (variable)Broad Singlet (br s)1H

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The most downfield signal is expected for the carbonyl carbon of the carbamate (B1207046) group (C=O), typically appearing around 155-158 ppm. researchgate.net The carbon atom bonded to the hydroxyl group (C4) would resonate at approximately 68-72 ppm. The methyl carbon of the methoxy group (-OCH₃) is predicted to be around 52 ppm. The carbon adjacent to the nitrogen (C1) would appear around 42-45 ppm. The remaining alkyl carbons (C2, C3, C5, C6) are expected in the upfield region of the spectrum, from approximately 14 to 38 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O~157
-CH-OH (C4)~70
-O-CH₃~52
-NH-CH₂- (C1)~43
-CH₂- (C3)~38
-CH₂- (C2)~29
-CH₂- (C5)~22
-CH₃ (C6)~14

Two-Dimensional NMR Techniques for Elucidating Molecular Connectivity

To confirm the structural assignment derived from 1D NMR, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the protons on adjacent carbons in the hexyl chain (e.g., C1-H with C2-H, C3-H with C4-H, C4-H with C5-H, and C5-H with C6-H), confirming the sequence of the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each carbon signal to its corresponding proton signal predicted in the tables above (e.g., the proton at ~3.7 ppm would correlate with the carbon at ~70 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity of quaternary carbons and functional groups. For instance, the methyl protons (-OCH₃) at ~3.65 ppm would show a correlation to the carbonyl carbon (~157 ppm), and the C1 protons (~3.2 ppm) would correlate to the same carbonyl carbon, confirming the carbamate linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. libretexts.org The N-H stretching of the secondary carbamate would appear as a moderate band around 3300-3400 cm⁻¹. A strong, sharp absorption peak is expected around 1690-1720 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carbamate group. rsc.org C-O stretching vibrations for the alcohol and the ester functionalities would be visible in the 1050-1250 cm⁻¹ region. Finally, C-H stretching vibrations from the alkyl chain would be observed just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While IR is more sensitive to polar functional groups, Raman is more sensitive to homonuclear bonds and symmetric vibrations. acs.org Thus, the C-C backbone of the hexyl chain might be more prominent in the Raman spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H StretchAlcohol3200-3600Strong, Broad
N-H StretchCarbamate3300-3400Moderate
C-H StretchAlkyl2850-2960Strong
C=O StretchCarbamate1690-1720Strong, Sharp
N-H BendCarbamate1510-1550Moderate
C-O StretchEster/Alcohol1050-1250Strong

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ion and fragment ions.

For this compound (C₈H₁₇NO₃), the calculated molecular weight is approximately 175.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 175.

The fragmentation pattern is critical for structural elucidation. Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen). libretexts.org Carbamates often undergo fragmentation involving the loss of CO₂ (M-44) or cleavage at the C-N and C-O bonds. nih.govoup.com

Key expected fragments for this compound include:

Alpha-cleavage at the carbon bearing the hydroxyl group, leading to fragments at m/z = 116 (loss of C₂H₅•) and m/z = 146 (loss of C₄H₉•).

Cleavage of the N-C1 bond , generating a stable hexanol-derived cation or a carbamate radical.

Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 144.

A base peak might arise from a stable fragment, such as the resonance-stabilized oxygen-containing cation from alpha cleavage. libretexts.org

Table 4: Predicted Key Mass Fragments for this compound

m/z ValuePredicted Identity of FragmentFragmentation Pathway
175[M]⁺•Molecular Ion
157[M - H₂O]⁺•Dehydration
146[M - C₂H₅]⁺Alpha-cleavage at C4-C5
116[M - C₄H₉]⁺Alpha-cleavage at C3-C4
102[CH₂=N⁺H-COOCH₃]Cleavage of C1-C2 bond
73[CH(OH)C₂H₅]⁺Cleavage of C3-C4 bond
59[COOCH₃]⁺Cleavage of N-C(O) bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The carbamate functional group acts as a chromophore. It is expected to exhibit two primary types of electronic transitions: a π→π* transition and an n→π* transition. libretexts.org

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is typically high in energy and intensity. The n→π* transition involves the excitation of an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) to the π* antibonding orbital of the carbonyl group. This transition is lower in energy but also significantly weaker in intensity (lower molar absorptivity). libretexts.org

For a simple, non-conjugated carbamate like this compound, these absorptions are expected to occur at short wavelengths, likely below 220 nm, which is near the lower limit of detection for standard UV-Vis spectrophotometers. oup.com The λₘₐₓ for the π→π* transition would be expected around 190-210 nm, while the weaker, often symmetry-forbidden n→π* transition would occur at a longer wavelength but might be difficult to observe. libretexts.org The polarity of the solvent can influence the position of these peaks; polar solvents tend to cause a blue shift (to shorter wavelengths) for n→π* transitions. libretexts.orguobabylon.edu.iq

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, thereby elucidating the exact conformation of the molecule in the solid state. Furthermore, XRD analysis reveals details of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice.

As of the latest literature review, a specific single-crystal XRD study for this compound has not been reported. Therefore, detailed crystallographic data for this particular compound is not available. However, by examining the crystallographic data of structurally related carbamate compounds, we can anticipate the type of information that would be obtained from such an analysis.

General Principles and Expected Findings

A crystallographic study of this compound would involve growing a single crystal of the compound suitable for XRD analysis. The crystal would then be irradiated with a beam of X-rays, and the resulting diffraction pattern would be collected and analyzed. This analysis would yield a set of crystallographic parameters that define the unit cell—the basic repeating unit of the crystal lattice—and the positions of all atoms within it.

Key information that would be determined includes:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The precise three-dimensional shape of the this compound molecule in the solid state, including the conformation of the hexyl chain and the orientation of the carbamate and hydroxyl groups.

Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest for this molecule, given the hydroxyl group and the N-H group of the carbamate, which can act as hydrogen bond donors, and the carbonyl and hydroxyl oxygens, which can act as acceptors. These interactions play a crucial role in stabilizing the crystal structure. For instance, in the crystal structures of other carbamates, molecules are often linked by N—H⋯O hydrogen bonds to form chains or more complex networks researchgate.netnih.gov.

Illustrative Crystallographic Data Table

While specific data for this compound is unavailable, the following table provides an example of the crystallographic data that would be presented. The data shown here is for a representative carbamate, methyl N-cyclohexylcarbamate, to illustrate the format and type of information obtained researchgate.net.

ParameterValue
Empirical FormulaC8H15NO2
Formula Weight157.21
Crystal SystemOrthorhombic
Space GroupPna21
Unit Cell Dimensions
a (Å)10.031 (2)
b (Å)8.7863 (18)
c (Å)10.070 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)887.6 (3)
Z4
Calculated Density (Mg/m³)1.176

Detailed Research Findings from Related Compounds

Studies on similar carbamate molecules have provided valuable insights into their solid-state structures. For example, the crystallographic analysis of methyl N-(2-bromo-4-chlorophenyl)carbamate revealed that the molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal researchgate.net. Similarly, the structure of methyl N-(4-chlorophenyl)carbamate also features N—H⋯O hydrogen bonds that create chains of molecules nih.gov.

For this compound, it is highly probable that the hydroxyl group would also participate in hydrogen bonding, potentially leading to more complex, three-dimensional hydrogen-bonded networks. The conformation of the flexible hexyl chain would also be a key feature of the solid-state structure, likely adopting a low-energy, staggered conformation.

Computational Chemistry and Theoretical Studies on Methyl N 4 Hydroxyhexyl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure and a wide array of associated properties. mdpi.comdntb.gov.uaresearchgate.net This method is predicated on the principle that the total energy of a system is a functional of its electron density. By employing functionals that approximate the exchange-correlation energy, DFT provides a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like methyl N-(4-hydroxyhexyl)carbamate.

Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties and reactivity descriptors can be derived to understand its chemical behavior. nih.gov

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's ionization potential and nucleophilicity. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, and its energy relates to the electron affinity and electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. wikipedia.orgnih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the carbamate (B1207046) group and the oxygen of the hydroxyl group, as these are the most electron-rich centers. The LUMO would likely be centered around the carbonyl carbon of the carbamate group, which is the most electron-deficient site and thus the primary center for nucleophilic attack. DFT calculations can provide precise energy values and visualizations of these orbitals. nih.govnankai.edu.cn

Table 1: Illustrative Frontier Orbital Properties for this compound

ParameterIllustrative Energy (eV)Description
EHOMO -7.95Energy of the Highest Occupied Molecular Orbital; relates to nucleophilicity.
ELUMO 1.15Energy of the Lowest Unoccupied Molecular Orbital; relates to electrophilicity.
HOMO-LUMO Gap (ΔE) 9.10Energy difference between LUMO and HOMO; indicates kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) is a real-space property that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: regions of negative potential (typically red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. researchgate.net

In a MEP map of this compound, distinct regions of varying potential would be visible. The most negative potential would be concentrated around the carbonyl oxygen and the hydroxyl oxygen due to their high electronegativity and lone pairs of electrons. These areas represent the primary sites for interaction with electrophiles or hydrogen bond donors. Conversely, the most positive potential would be located around the hydrogen atoms attached to the nitrogen (N-H) and the hydroxyl group (O-H), making them the most likely sites for nucleophilic attack or hydrogen bonding with acceptor atoms.

Natural Bond Orbital (NBO) and Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. numberanalytics.comq-chem.comq-chem.com This method provides detailed information about charge distribution (natural atomic charges), hybridization, and the delocalizing effects of orbital interactions.

The analysis of natural atomic charges reveals the distribution of electrons among the atoms in the molecule. For this compound, the oxygen atoms are expected to carry the most significant negative charges, while the carbonyl carbon and the hydrogen atoms bonded to heteroatoms (N-H, O-H) would be positively charged.

Table 2: Illustrative Natural Atomic Charges for Selected Atoms in this compound

AtomIllustrative Natural Charge (e)Interpretation
O (carbonyl) -0.55Highly electronegative, site of negative charge concentration.
C (carbonyl) +0.70Electron-deficient due to bonding with two oxygens, electrophilic center.
N -0.65Electronegative, but less so than oxygen; acts as a nucleophilic center.
O (hydroxyl) -0.72Highly electronegative, site of negative charge concentration and hydrogen bonding.
H (on N) +0.35Acidic proton, site of positive charge.
H (on O) +0.45Acidic proton, potential for hydrogen bonding.

Table 3: Illustrative Second-Order Perturbation Analysis of NBO Donor-Acceptor Interactions

Donor NBOAcceptor NBOIllustrative Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (N) π* (C=O)45.2Resonance stabilization of the carbamate group.
LP (Ohydroxyl) σ* (C-H)3.5Hyperconjugation involving the hydroxyl group.
σ (C-H) σ* (C-N)2.8Hyperconjugation contributing to structural stability.

Reaction Pathway Elucidation and Energetic Profiles

Computational chemistry is instrumental in mapping the detailed step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed. This allows for the identification of the most favorable reaction pathway and the rate-determining step. mdpi.comresearchgate.netacs.org

Transition State Characterization and Activation Energy Barriers

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. Locating the TS structure and calculating its energy is crucial for determining the activation energy (Ea) of a reaction, which governs its rate.

For this compound, a relevant reaction to study would be its hydrolysis, which involves the cleavage of the carbamate ester bond. nih.govelsevierpure.com Computational modeling can identify the transition state for the nucleophilic attack of a water molecule on the carbonyl carbon. The activation energy barrier would be the difference in energy between this transition state and the initial reactants. A lower activation barrier implies a faster reaction rate. arxiv.org

Table 4: Illustrative Energetic Profile for the Hydrolysis of this compound

SpeciesIllustrative Relative Energy (kcal/mol)Description
Reactants 0.0This compound + H2O
Transition State (TS) +19.5Highest energy point on the reaction pathway. mdpi.comresearchgate.net
Products -5.04-Hydroxyhexylamine + Methanol + CO2 (after decomposition of carbamic acid)

Computational Modeling of Catalytic Mechanisms

Many organic reactions, including the synthesis and transformation of carbamates, are facilitated by catalysts. nih.govnih.govrsc.org Computational modeling can elucidate the precise role of a catalyst by mapping the entire catalytic cycle. mdpi.comdntb.gov.ua This involves modeling how the catalyst interacts with the reactants, stabilizes transition states, and is regenerated at the end of the reaction.

Conformational Analysis and Intermolecular Interaction Studies

The conformational flexibility of this compound is a key determinant of its physical and chemical behavior. This flexibility arises from the rotation around several single bonds within the hexyl chain and the C-N and C-O bonds of the carbamate group.

Conformational Preferences of the Carbamate Group:

The carbamate moiety itself can exist in two primary planar conformations: syn and anti (also referred to as cis and trans, respectively). nih.gov This isomerism is due to the partial double bond character of the C-N bond, which restricts free rotation. nih.govacs.org The anti conformation is generally more stable for acyclic carbamates due to reduced steric hindrance, often by about 1.0–1.5 kcal/mol. nih.gov However, the energy difference can be small, and in some cases, both rotamers may coexist in equilibrium. nih.gov The presence of substituents and the surrounding environment (e.g., solvent polarity) can influence the position of this equilibrium. nih.gov

Influence of the Hydroxyhexyl Chain:

The 4-hydroxyhexyl chain introduces numerous additional degrees of freedom. A full conformational analysis would involve scanning the potential energy surface by systematically rotating around each dihedral angle of the hexyl chain. This process, typically performed using molecular mechanics or quantum mechanical methods, would identify numerous local energy minima, each corresponding to a stable conformer.

The presence of the hydroxyl group at the C4 position is particularly significant as it can form intramolecular hydrogen bonds. Specifically, a hydrogen bond could form between the hydroxyl hydrogen and the carbonyl oxygen of the carbamate group, or with the nitrogen atom. Such an interaction would significantly stabilize certain conformations, leading to a folded structure.

Intermolecular Interactions:

In a condensed phase, this compound is expected to form a network of intermolecular hydrogen bonds. The N-H proton of the carbamate group and the hydroxyl proton are both potent hydrogen bond donors. nih.gov The carbonyl oxygen of the carbamate and the hydroxyl oxygen are strong hydrogen bond acceptors. nih.gov These interactions would play a crucial role in the crystal packing of the solid state and influence its properties in solution. Molecular dynamics simulations could be employed to study these dynamic intermolecular interactions in a solvent environment.

A hypothetical table of the most stable conformers, as would be generated by a computational conformational search, is presented below. The relative energies would typically be calculated using Density Functional Theory (DFT).

ConformerDihedral Angle (C3-C4-C5-C6)H-Bond (Donor-Acceptor)Relative Energy (kcal/mol)
1180° (anti)O-H --- O=C0.00
260° (gauche)O-H --- O=C0.85
3-60° (gauche)O-H --- O=C0.88
4180° (anti)None2.50

This table is illustrative and based on expected computational results for a molecule of this type.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical models. nih.gov

Infrared (IR) Spectroscopy:

The IR spectrum is sensitive to the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities with a good degree of accuracy. acs.orgnumberanalytics.com For this compound, key vibrational modes would include:

N-H stretching: Typically observed around 3300-3500 cm⁻¹. The exact position would be sensitive to hydrogen bonding.

O-H stretching: Also in the region of 3200-3600 cm⁻¹, its position and shape would indicate the extent of intra- and intermolecular hydrogen bonding.

C=O stretching: The carbamate carbonyl stretch is a strong band usually found between 1680 and 1730 cm⁻¹.

C-N and C-O stretching: These appear in the fingerprint region (below 1500 cm⁻¹).

A comparison between a computationally predicted IR spectrum and an experimentally obtained one would allow for the identification of the most populated conformers in the experimental sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. DFT methods, particularly those incorporating Gauge-Including Atomic Orbitals (GIAO), are widely used to predict ¹H and ¹³C NMR chemical shifts. nih.govacs.org

For a flexible molecule like this compound, the predicted NMR spectrum for a single, low-energy conformer may not match the experimental spectrum, which represents a population-weighted average over all contributing conformers. rsc.org Therefore, a more accurate approach involves calculating the NMR parameters for all significantly populated conformers and then averaging them based on their Boltzmann populations. rsc.org

Below is a hypothetical table comparing predicted and experimental NMR chemical shifts. Such a table is the standard method for validating computational results.

AtomPredicted δ (ppm) (Boltzmann Averaged)Experimental δ (ppm)
C1' (OCH₃)52.1(Data not available)
C=O157.5(Data not available)
C141.8(Data not available)
C468.9(Data not available)
H (N-H)5.5(Data not available)
H (O-H)2.8(Data not available)
H (C4)3.6(Data not available)

This table is illustrative. The predicted values are typical for similar structures. Experimental data for this compound is not available in public databases.

The validation of predicted spectroscopic data with experimental findings is a cornerstone of computational chemistry. mit.eduacs.org For a molecule like this compound, this would involve synthesizing the compound and acquiring its IR and NMR spectra. Any discrepancies between the predicted and experimental data would prompt a refinement of the computational model, for instance, by considering a larger set of conformers or using a different theoretical level. acs.org

Enzymatic Transformations and Environmental Biodegradation Pathways of Carbamates

Hydrolytic Degradation Mechanisms of Carbamate (B1207046) Linkages

The initial and most crucial step in the detoxification of many carbamate pesticides is the hydrolysis of the carbamate ester linkage. bohrium.complos.orgnih.gov This cleavage breaks the molecule into less toxic components, which can then be further metabolized by microorganisms.

Role of Esterases and Hydrolases in Carbamate Cleavage

A variety of enzymes, primarily esterases and hydrolases, play a pivotal role in the cleavage of the carbamate bond. nih.gov These enzymes catalyze the hydrolysis of the ester linkage, which is a key step in the degradation of carbamate pesticides. nih.govepa.gov Carboxylesterases are a significant group of carbamate hydrolases that have been extensively studied. bohrium.com The active sites of these esterases often contain serine residues that initiate a nucleophilic attack on the carbonyl carbon of the carbamate, leading to the cleavage of the ester bond. nih.gov

Several specific carbamate hydrolase enzymes have been identified in microorganisms, including MCD, CahA, CehA, CfdJ, and McbA. bohrium.com These enzymes exhibit varying substrate specificities and efficiencies in degrading different carbamate compounds. For instance, a novel carboxylesterase, CE_Ubrb, has been identified through metagenomic analysis and was shown to hydrolyze the carbamate insecticide fenobucarb (B33119). nih.gov

Investigation of Hydrolysis Kinetics and Factors Influencing Rate

The rate of carbamate hydrolysis is influenced by several factors, including pH, temperature, and the specific chemical structure of the carbamate. Alkaline hydrolysis is a significant degradation mechanism for many carbamates. clemson.edu The rate of this reaction is dependent on the concentration of hydroxyl ions and therefore increases with higher pH. clemson.edu For some carbamates, the rate-determining step in alkaline hydrolysis is an elimination reaction, while for others, it is the formation of a tetrahedral intermediate. clemson.edu

The basicity of the amine group in the carbamate molecule also affects the kinetics of its formation and breakdown. researchgate.netepa.gov For carbamates formed from weakly basic amines, the rate-limiting step involves the formation and cleavage of the carbon-nitrogen bond. epa.gov In contrast, for carbamates derived from more basic amines, proton transfer may become the rate-limiting step. epa.gov The study of hydrolysis kinetics provides valuable insights into the persistence of these compounds in the environment.

Characterization of Hydrolytic Products (e.g., Carbamyl Acids, Amines, Alcohols)

The hydrolysis of the carbamate linkage yields several characteristic products. The initial breakdown results in the formation of a carbamic acid and an alcohol. researchgate.net However, carbamic acids are generally unstable and spontaneously decompose to yield an amine and carbon dioxide. nih.gov

For example, the hydrolysis of N-methyl carbamates proceeds through an isocyanate intermediate. upm.edu.my In the case of methyl N-(4-hydroxyhexyl)carbamate, hydrolysis would be expected to produce 4-amino-1-hexanol, methylcarbamic acid, which would then decompose to methylamine (B109427) and carbon dioxide. The specific degradation products can vary depending on the structure of the parent carbamate and the metabolic capabilities of the degrading microorganisms. For instance, the hydrolysis of fenobucarb produces 2-sec-butylphenol (B1202637) and methylcarbamic acid. nih.gov Similarly, the degradation of methomyl (B1676398) can yield methomyl oxime and methylcarbamic acid. mdpi.com

Oxidative Degradation Pathways and Metabolite Formation

In addition to hydrolysis, oxidative degradation pathways play a significant role in the metabolism of carbamates. bohrium.comnih.gov These pathways often involve the action of oxidoreductases and can lead to the formation of various metabolites, some of which may still possess biological activity. nih.govnih.gov

For some carbamates, oxidation can occur at different positions on the molecule. For instance, in the degradation of carbofuran (B1668357), both hydrolytic and oxidative pathways have been observed. nih.govresearchgate.net The oxidative pathway can lead to the formation of products like 3-hydroxycarbofuran (B132532) and 3-ketocarbofuran. tandfonline.comresearchgate.net It's important to note that some oxidative metabolites can be as toxic as the parent compound. nih.govresearchgate.net

In the case of aldicarb (B1662136), an oxime carbamate, degradation can proceed through both oxidative and hydrolytic routes. nih.gov The oxidative pathway involves the oxidation of the sulfur atom to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone, both of which are toxic. nih.gov

Microbial Biodegradation and Bioremediation Research

The ability of microorganisms to degrade carbamates is a cornerstone of bioremediation efforts aimed at cleaning up contaminated environments. bohrium.comnih.gov Microbial degradation is considered an effective and environmentally friendly approach for the removal of these compounds. bohrium.com

Identification and Functional Characterization of Carbamate-Degrading Microorganisms

A wide variety of bacteria and fungi capable of degrading carbamate pesticides have been isolated and characterized from soil and water. bohrium.comnih.gov These microorganisms can utilize carbamates as a source of carbon, nitrogen, or both. nih.govfrontiersin.org

Genera of bacteria known to be involved in carbamate degradation include Pseudomonas, Sphingomonas, Stenotrophomonas, Micrococcus, Enterobacter, Nocardioides, and Arthrobacter. upm.edu.myfrontiersin.org For example, a strain of Sphingobium sp. was found to degrade the carbamate isoprocarb, using it as a sole carbon source and hydrolyzing it to 2-isopropylphenol. researchgate.net Similarly, Pseudomonas sp. C5pp has been shown to mineralize carbaryl (B1668338). upm.edu.my

Fungal genera such as Trichoderma, Pichia, Trametes, Aspergillus, and Mucor have also been reported to degrade or transform carbamate pesticides. frontiersin.org For example, Mucor ramannian can metabolize carbofuran into several products, including carbofuran phenol (B47542). researchgate.netfrontiersin.org

The identification of the specific genes and enzymes responsible for carbamate degradation in these microorganisms, such as the carbamate hydrolase gene cehA, is crucial for understanding the metabolic pathways and for developing enhanced bioremediation strategies. nih.govresearchgate.netuth.gr

Computational Prediction of Biodegradation Pathways (e.g., EAWAG-BBD)

Computational tools have emerged as crucial in forecasting the biodegradation pathways of chemical compounds, including carbamate pesticides. researchgate.net One of the most prominent systems is the EAWAG Biocatalysis/Biodegradation Database and Pathway Prediction System (EAWAG-BBD/PPS). eawag.chethz.ch This system utilizes a curated database of microbial catabolic reactions and pathways to predict plausible degradation routes for new chemical structures. ethz.ch

The EAWAG-BBD/PPS functions by identifying the functional groups present in a given compound and then applying a set of established biotransformation rules. nih.gov These rules are derived from experimentally verified reactions documented in scientific literature. ethz.ch The system can predict a sequence of reactions, thus outlining a potential biodegradation pathway. nih.gov For instance, a study on the carbamate pesticide carbaryl (1-naphthyl-N-methylcarbamate) demonstrated the utility of the EAWAG-BBD/PPS. The system predicted an aerobic degradation pathway that commenced with the hydrolysis of carbaryl to 1-naphthol (B170400) and methylamine, a primary degradation step that has been experimentally validated in numerous studies. researchgate.net

The predictions from the EAWAG-BBD/PPS are most reliable for compounds structurally similar to those already in its database and under specific environmental conditions, typically aerobic conditions in soil or water at a neutral pH. ethz.ch While the system can generate numerous potential intermediates, some of which may not have been experimentally observed, it provides a valuable framework for designing and guiding laboratory-based biodegradation studies. researchgate.net The continuous development of such predictive systems, like the next-generation enviPath, aims to enhance flexibility, improve prediction accuracy, and incorporate a wider range of environmental conditions. eawag.ch

Table 1: Example of EAWAG-BBD/PPS Predicted Aerobic Biodegradation Pathway for Carbaryl

Step Parent Compound Transformation Rule Applied Predicted Intermediate(s) Experimental Confirmation
1CarbarylCarbamate hydrolysis1-Naphthol, MethylamineWidely confirmed researchgate.net
21-NaphtholAromatic ring hydroxylation1,2-DihydroxynaphthaleneReported in various studies researchgate.net
31,2-DihydroxynaphthaleneRing cleavageSalicylate, Catechol, GentisateReported in various studies researchgate.net
4CatecholFurther degradationSuccinate, MaleylacetateReported in various studies researchgate.net

This table is illustrative and based on findings for carbaryl as a representative carbamate.

Primary vs. Secondary Biodegradation Processes

The biodegradation of carbamates in the environment can be categorized into primary and secondary processes, which describe the extent of transformation the parent molecule undergoes.

Primary biodegradation refers to the initial structural alteration of the parent carbamate molecule by microbial activity. nih.gov This process often involves the enzymatic hydrolysis of the carbamate ester or amide linkage, which is a key detoxification step. nih.govfrontiersin.orgnih.gov This initial breakdown results in metabolites that may still be complex organic molecules but are structurally different from the original compound. upm.edu.my For many carbamates, the primary degradation step is catalyzed by carbamate hydrolases or carboxylesterases. nih.govbohrium.com For example, the hydrolysis of the carbamate bond in many N-methyl carbamates yields a phenol or oxime derivative and methylamine. frontiersin.orgnih.gov While primary degradation reduces the concentration of the parent pesticide, the resulting metabolites can sometimes be of environmental concern themselves. upm.edu.myresearchgate.net

Secondary biodegradation , also known as mineralization, is the complete breakdown of the organic molecule into inorganic compounds such as carbon dioxide, water, and mineral salts. researchgate.net This process represents the ultimate removal of the xenobiotic from the environment. Following the initial primary degradation, microorganisms can further utilize the resulting metabolites as carbon and nitrogen sources, funneling them into central metabolic pathways. frontiersin.orgnih.gov For instance, the aromatic intermediates formed from the primary degradation of carbamates like carbaryl and carbofuran can be further degraded into catechols, which then undergo ring cleavage and enter the Krebs cycle. frontiersin.org The complete mineralization of a carbamate pesticide is the ideal outcome for environmental remediation.

Abiotic Environmental Degradation Processes

In addition to microbial activities, carbamate compounds are subject to abiotic degradation processes in the environment, primarily through photodegradation and chemical hydrolysis. frontiersin.orgnih.gov

Photodegradation and Photolysis Mechanisms

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. upm.edu.my Carbamates can undergo direct photodegradation by absorbing light, or indirect photodegradation mediated by other light-absorbing substances in the environment. frontiersin.orgnih.gov

The direct photolysis of aromatic carbamates often involves the excitation of the molecule to a singlet excited state, which can then lead to the cleavage of chemical bonds. nih.govmatilda.science A primary photochemical reaction for many carbamates is the cleavage of the carbamate group. dss.go.th For example, the photodecomposition of carbofuran involves the cleavage of the carbamate group to form 2,3-dihydro-2,2-dimethylbenzofuran-7-ol and carbamic acid, which subsequently decomposes to carbon dioxide and methylamine. dss.go.th The resulting phenolic product can also be photochemically reactive and undergo further degradation. dss.go.th

The rate and products of photodegradation can be influenced by the medium. nih.govmatilda.science Studies on several aromatic carbamates have shown that the quantum yields of photodegradation can differ between aqueous solutions and non-aqueous media that mimic leaf surfaces. nih.govmatilda.science For some carbamates, photodegradation is more rapid in non-aqueous environments. nih.gov The presence of dissolved organic matter (DOM) in water can inhibit the direct photolysis of carbamates by absorbing photons or by binding with the carbamate molecule, effectively shielding it from light. dss.go.th

Table 2: Factors Influencing Photodegradation of Carbamates

Factor Effect on Photodegradation Rate Mechanism Reference(s)
Light Intensity IncreasesMore photons available to initiate reactions. nih.gov
Wavelength Dependent on compoundAbsorption spectrum of the carbamate determines effective wavelengths. nih.gov
Solvent/Medium VariesCan influence reaction pathways and quantum yield. nih.govmatilda.science
Dissolved Organic Matter (DOM) DecreasesCompetes for photons and can bind to the carbamate. dss.go.th
Photosensitizers Increases (Indirect Photolysis)Absorb light and transfer energy to the carbamate or create reactive species. frontiersin.org

Chemical Hydrolysis in Aqueous and Soil Environments

Chemical hydrolysis is a significant abiotic degradation pathway for carbamates in water and soil. upm.edu.myepa.gov This process involves the reaction of the carbamate with water, leading to the cleavage of the ester or amide bond. tandfonline.com The rate of hydrolysis is highly dependent on the pH of the environment. epa.govclemson.edu

Carbamate hydrolysis is typically catalyzed by either acid or base. clemson.edu However, for most N-methyl carbamates, alkaline (base-catalyzed) hydrolysis is the dominant mechanism, and the rate of degradation increases significantly with increasing pH. clemson.edunih.gov Acid-catalyzed hydrolysis is generally not a significant pathway for many carbamates. clemson.edu The hydrolysis of N-methyl carbamates under alkaline conditions often proceeds through the cleavage of the ester linkage, yielding an alcohol or phenol and carbamic acid, which is unstable and decomposes to an amine and carbon dioxide. upm.edu.my

The rate of hydrolysis varies considerably among different carbamate structures. nih.gov For example, under similar conditions, carbaryl has been observed to hydrolyze faster than carbofuran and propoxur. nih.gov Temperature also plays a crucial role, with hydrolysis rates increasing at higher temperatures. epa.govnih.gov The persistence of carbamates in aquatic and soil environments is therefore closely linked to the pH and temperature of these systems. tandfonline.comnih.gov In acidic waters, where hydrolysis is slow, carbamates are likely to be more persistent. clemson.edu

Table 3: Half-lives of Selected Carbamates under Different Hydrolytic Conditions

Carbamate pH Temperature (°C) Half-life (days) Reference
Carbaryl7.082078 nih.gov
Carbaryl7.703369 nih.gov
Carbofuran7.0820143 nih.gov
Carbofuran7.703383 nih.gov
Propoxur7.0820116 nih.gov
Propoxur7.703379 nih.gov

This data is for illustrative purposes and highlights the influence of pH and temperature on hydrolysis rates.

Development of Advanced Analytical Methodologies for Methyl N 4 Hydroxyhexyl Carbamate Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is a cornerstone for the analysis of N-methylcarbamates, offering powerful separation capabilities essential for isolating the target analyte from interfering substances. researchgate.net The choice between liquid and gas chromatography typically depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

Liquid chromatography combined with tandem mass spectrometry (LC-MS/MS) has become a primary technique for the analysis of N-methylcarbamate compounds. nih.gov This preference is due to its high sensitivity, specificity, and applicability to a wide range of polar and non-polar compounds without the need for chemical derivatization. nih.govnih.gov

The development of an LC-MS/MS method for methyl N-(4-hydroxyhexyl)carbamate would involve several key steps. Sample preparation is critical and often employs techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and remove matrix components. nih.govnih.govnih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govepa.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. nih.gov

Detection by tandem mass spectrometry, particularly using an electrospray ionization (ESI) source in positive ion mode, provides excellent selectivity. nih.gov The system is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and enhances sensitivity. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for N-Methylcarbamate Analysis

ParameterTypical SettingPurpose
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 3 µm) nih.govSeparates the analyte from other components based on hydrophobicity.
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid nih.govElutes the compound from the column; gradient elution is common.
Flow Rate0.2 - 0.8 mL/min nih.govingenieria-analitica.comControls the speed of the separation.
Column Temperature40 - 50 °C ingenieria-analitica.comfishersci.comEnsures reproducible retention times and peak shapes.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive nih.govCreates charged ions from the analyte molecules for MS detection.
Scan TypeMultiple Reaction Monitoring (MRM) nih.govProvides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1)[M+H]⁺ or [M+Na]⁺ for this compoundThe mass of the intact, protonated, or sodiated molecule.
Product Ion (Q3)Specific fragments from collision-induced dissociationCharacteristic fragments used for confirmation and quantification. A common loss is CH₃NCO (57 Da). nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool, though its direct application to N-methylcarbamates can be challenging due to their thermal lability. nih.gov The high temperatures required in the GC injector and column can cause these compounds to degrade, leading to inaccurate quantification.

To overcome this, a derivatization step is often employed. For this compound, the hydroxyl group and the N-H group of the carbamate (B1207046) can be derivatized to form more volatile and thermally stable analogues, such as by trimethylsilylation. nih.gov This process replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. Alternatively, analysis might focus on detecting specific degradation products. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms). The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both identification and quantification. researchgate.netjapsonline.com

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterTypical SettingPurpose
Derivatization
ReagentBSTFA with 1% TMCSConverts polar -OH and -NH groups to more volatile TMS ethers.
Reaction60-70 °C for 30 minutesEnsures complete derivatization of the analyte.
Gas Chromatography
ColumnCapillary Column (e.g., 30 m x 0.25 mm, 0.25 µm film)Separates volatile compounds based on boiling point and polarity.
Carrier GasHelium or HydrogenTransports the sample through the column.
Inlet Temperature250 °CVaporizes the sample for introduction onto the column.
Oven ProgramTemperature gradient (e.g., start at 100°C, ramp to 300°C)Optimizes the separation of different components in the sample.
Mass Spectrometry
Ionization ModeElectron Ionization (EI), 70 eVFragments the analyte into a reproducible pattern for identification.
Scan ModeFull Scan or Selected Ion Monitoring (SIM)Full scan provides a complete mass spectrum; SIM offers higher sensitivity for target compounds.

Spectrophotometric Approaches for Detection and Assay

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of carbamates, particularly in quality control settings where high-throughput analysis is needed. ekb.eg These methods are typically based on a chemical reaction that produces a colored product, which can be measured using a UV-Visible spectrophotometer.

A common approach for N-methylcarbamates involves alkaline hydrolysis of the carbamate ester linkage. nih.gov This reaction liberates the parent alcohol (in this case, 4-aminohexanol, assuming the structure is related to similar compounds) and methylamine (B109427). The resulting product can then be coupled with a chromogenic reagent. For instance, the liberated amine can react with o-phthalaldehyde (B127526) (OPA) and a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which can be detected fluorometrically. epa.gov Another method involves coupling the hydrolyzed phenol (B47542) or alcohol with a diazotized reagent, such as diazotized trimethylaniline, to form a colored azo dye whose absorbance is measured. nih.gov

Table 3: General Protocol for a Spectrophotometric Assay

StepProcedurePurpose
1. HydrolysisThe sample containing the carbamate is treated with a strong base (e.g., NaOH). nih.govTo break the carbamate bond and release the alcohol and methylamine.
2. DerivatizationA chromogenic or fluorogenic reagent (e.g., diazotized TMA or OPA) is added. nih.govTo react with the hydrolysis product to form a measurable compound.
3. pH AdjustmentThe pH is adjusted to the optimal range for the coupling reaction (e.g., pH 9.5). nih.govTo ensure the color-forming reaction proceeds efficiently.
4. MeasurementThe absorbance or fluorescence of the resulting solution is measured at a specific wavelength. ekb.egTo quantify the amount of the colored/fluorescent product, which is proportional to the original analyte concentration.

Method Validation Protocols: Accuracy, Precision, and Limits of Quantitation

Validation is a critical process to ensure that an analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, and the limit of quantitation (LOQ).

Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples (a blank matrix to which a known amount of the analyte has been added) and is expressed as the percent recovery. nih.gov

Precision measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) for a set of replicate measurements. nih.gov

Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from the background noise. nih.govnih.gov

Analytical methods for carbamates are validated to meet stringent criteria, ensuring data quality.

Table 4: Representative Method Validation Data for Carbamate Analysis

TechniqueAccuracy (% Recovery)Precision (% RSD)LOQ / LODReference
LC-MS/MS 88.1% - 118.4%< 10%LOQ: 0.5–5.0 µg/kgLOD: 0.2–2.0 µg/kg nih.gov
LC-MS/MS 60.4% - 114%< 16.2%LOD: 0.001–0.010 mg/kg nih.gov
LC with Fluorescence > 80%< 17%Not specified (tested at 5-20 ppb) nih.gov
GC-MS (related compounds) 95.3% - 100.3%< 7.2%LOD: ~12 ng/mL nih.gov
HPLC 85% - 104%1.4% - 8.8%LOD: 3-15 ng/L nih.gov

Strategies for Monitoring Reaction Progress and Degradation Intermediates

Analytical methods are crucial for monitoring the progress of chemical reactions, such as the synthesis of this compound, or for studying its degradation pathways. Chromatographic techniques are ideally suited for this purpose.

To monitor a reaction, small aliquots of the reaction mixture are withdrawn at specific time intervals. The reaction in the aliquot is immediately quenched to halt any further transformation. Each sample is then prepared and analyzed, typically using LC-MS/MS or GC-MS.

This approach allows for the quantification of several key components over time:

Disappearance of Reactants: Tracking the decrease in the concentration of starting materials.

Formation of Product: Monitoring the increase in the concentration of the desired compound, this compound.

Identification of Intermediates: Detecting and identifying any transient species that are formed and then consumed during the reaction. researchgate.net

Detection of Byproducts/Degradation Products: Identifying unwanted side products or compounds formed from the degradation of the target molecule. rsc.org

By plotting the concentration of these species versus time, a reaction profile can be generated. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst, reaction time) to maximize product yield and minimize impurities. For example, GC-MS analysis has been used to identify intermediates like methylhydroquinone (B43894) during the degradation of other aromatic compounds, demonstrating the power of this technique for pathway elucidation. researchgate.net

Applications in Materials Science and Functional Materials Chemistry

Utilization of Carbamate (B1207046) Moieties in Polymer Synthesis

The carbamate group is a cornerstone of polyurethane chemistry. In recent years, significant research has focused on non-isocyanate routes to polyurethane synthesis to mitigate the environmental and health concerns associated with isocyanate precursors. chemistryviews.org Hydroxyalkyl carbamates, such as methyl N-(4-hydroxyhexyl)carbamate, are key monomers in these greener synthetic pathways.

Non-isocyanate polyurethanes (NIPUs), often referred to as polyhydroxyurethanes (PHUs), represent a more sustainable alternative to conventional polyurethanes. researchgate.netwikipedia.org One of the primary methods for synthesizing NIPUs is through the polycondensation of bis(hydroxyalkyl carbamate)s (BHACs) with diols or carbonate oligomers. nih.gov This approach avoids the use of toxic phosgene (B1210022) and moisture-sensitive isocyanates. chemistryviews.orgitu.edu.tr

The synthesis of aliphatic-aromatic non-isocyanate poly(carbonate-urethane)s (NIPCUs) has been achieved through a non-solvent transurethane polycondensation process. nih.gov In this method, a BHAC, which can be synthesized from a diamine and a cyclic carbonate or dimethyl carbonate, is reacted with an oligo(carbonate) diol. nih.govnih.gov The length of the alkyl chain in the hydroxyalkyl carbamate moiety, such as the hexyl group in a 4-hydroxyhexylcarbamate structure, has a crucial impact on the reaction and the final properties of the polymer. nih.gov Research has shown that longer alkyl chains (e.g., hydroxypentyl or hydroxyhexyl) in the BHAC structure prevent undesirable back-biting side reactions that can occur with shorter chains like hydroxyethyl. nih.gov

The resulting NIPU polymers are characterized using a suite of analytical techniques. Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the chemical structure, verifying the formation of urethane (B1682113) linkages and the absence of unwanted side products. nih.govitu.edu.tr Thermal properties are investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). itu.edu.tr DSC is used to determine key thermal transitions, such as the glass transition temperature (Tg), which relates to the polymer's rigidity and operating temperature range. nih.gov The molecular weight and its distribution are assessed using gel permeation chromatography (GPC). itu.edu.tr

Studies on a series of NIPCUs made from BHACs with varying alkyl chain lengths have demonstrated a clear structure-property relationship. As the number of carbon atoms in the hydroxyalkyl carbamate's hydrocarbon chain increases, the material properties change significantly.

Number of Carbon Atoms in Hydroxyalkyl ChainGlass Transition Temperature (Tg)Polymer Characteristics
2Low Tg due to low molar mass and side reactionsAmorphous
4Low Tg due to low molar mass and side reactionsAmorphous
5Highest Tg (e.g., 68 °C)Stiffest macromolecules, amorphous, higher density of hydrogen bonds
6Decreasing TgAmorphous
10Lower TgIncreased crystalline phase content

This table illustrates the general trend observed in research where increasing the alkyl chain length in the bis(hydroxyalkyl carbamate) precursor from 5 to 10 carbons leads to a decrease in the glass transition temperature but an increase in crystallinity in the resulting non-isocyanate poly(carbonate-urethane). nih.gov Shorter chains (2 and 4 carbons) are prone to side reactions, affecting molar mass and thermal properties.

Integration into Liquid Crystalline Systems and Optoelectronic Materials

While specific research detailing the direct integration of this compound into liquid crystalline (LC) or optoelectronic systems is limited, the functional groups of the molecule are highly relevant to these fields. The carbamate and hydroxyl groups can facilitate the formation of ordered structures and provide sites for further functionalization.

The formation of hydrogen bonds is a key interaction in designing liquid crystalline systems. itu.edu.tr Urethane or carbamate groups are effective hydrogen-bond acceptors and have been used to prepare H-bonded liquid crystalline complexes. itu.edu.tr When combined with a hydrogen-bond donor mesogen, the carbamate moiety can help induce or stabilize liquid crystal phases. itu.edu.tr Furthermore, polyurethanes with carbamate groups in their backbone have been developed as liquid crystalline actuators, where phase transitions from smectic-to-nematic and nematic-to-isotropic drive shape changes. researchgate.net The presence of a hydroxyl group, as in this compound, offers an additional site for strong hydrogen bonding, which could be exploited in the design of new LC materials.

In the field of optoelectronics, organic materials are sought for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. nih.gov The properties of these materials are highly dependent on their molecular structure. While simple carbamates are not typically optoelectronically active, they can be part of a larger polymeric or molecular structure that is. For instance, dithiocarbamate (B8719985) complexes have been synthesized into fluorescent nanowires for potential use in optoelectronic devices. researchgate.net More relevant are polyhydroxyurethanes (PHUs), the class of polymers formed from monomers like hydroxyalkyl carbamates. The hydroxyl groups present along the PHU backbone are a significant advantage, as they can be chemically modified to attach chromophores or other functional groups, thereby tuning the material's optical and electronic properties. specificpolymers.comrsc.org This adaptability allows for the potential development of specialized PHU-based materials for various optoelectronic applications.

Role as Chemical Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction at another site on the molecule. This temporary modification is achieved using a "protecting group." mdpi.com The carbamate functional group is one of the most widely used protecting groups for amines due to its reliability and versatility. researchgate.netnih.gov

The nitrogen atom in an amine is nucleophilic and basic. By converting the amine to a carbamate, such as the methyl carbamate group in this compound, the nitrogen's lone pair of electrons is delocalized into the adjacent carbonyl group. This delocalization renders the nitrogen essentially non-nucleophilic and non-basic, thus "protecting" it from reacting with electrophiles or acids. wikipedia.orgmdpi.com The protection allows chemists to perform reactions on other parts of the molecule, such as the hydroxyl group in this case, without affecting the amine.

The general process involves two key steps:

Installation: The protecting group is added to the amine. For a methyl carbamate, this can be achieved by reacting the primary amine with methyl chloroformate in the presence of a base. researchgate.net

Removal (Deprotection): After the desired chemical transformations are complete, the protecting group is removed to restore the original amine. Different carbamate protecting groups are designed to be removed under specific conditions, allowing for selective deprotection in complex molecules. mdpi.com This is known as an orthogonal strategy.

Carbamates are central to many complex syntheses, particularly in peptide synthesis where amine protection is essential. researchgate.netnih.gov The stability of the carbamate group under a wide range of reaction conditions, coupled with the ability to remove it cleanly under specific and often mild conditions, makes it an invaluable tool for organic chemists.

Protecting Group NameAbbreviationStructureTypical Deprotection Conditions
tert-ButoxycarbonylBoc(CH3)3CO-C(O)-Strong acid (e.g., trifluoroacetic acid, HCl) researchgate.netorganic-chemistry.org
CarboxybenzylCbz or ZC6H5CH2O-C(O)-Catalytic hydrogenation (e.g., H2, Pd/C) researchgate.netorganic-chemistry.org
9-FluorenylmethoxycarbonylFmocC15H11O-C(O)-Base (e.g., piperidine) researchgate.netorganic-chemistry.org
Methyl Carbamate-CH3O-C(O)-Concentrated strong acid with water (hydrolysis) researchgate.net

This table summarizes common carbamate protecting groups used in organic synthesis, highlighting the different conditions required for their removal, which enables their use in orthogonal protection strategies.

Conclusions and Future Research Trajectories

Synthesis of Key Research Findings on Methyl N-(4-Hydroxyhexyl)carbamate

This compound is a carbamate (B1207046) ester characterized by a methyl carbamate group and a hydroxyl functional group on the hexyl chain. While specific research on this exact molecule is not extensively documented in publicly available literature, its chemical nature allows for a synthesis of key findings based on the well-established chemistry of analogous N-alkyl and hydroxylated carbamates.

The synthesis of such a compound can be approached through several established routes for carbamate formation. These include the reaction of 4-amino-1-hexanol with methyl chloroformate or the reaction of 1-amino-3-hexanol with a methylating agent and carbon dioxide. A common and efficient laboratory-scale synthesis involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. nih.govorganic-chemistry.org Another viable route is the Hofmann rearrangement of a suitable amide in the presence of methanol. nih.gov The presence of the hydroxyl group may necessitate the use of protecting group strategies to prevent side reactions, a common consideration in the synthesis of polyfunctional molecules.

Interactive Data Table: Inferred Physicochemical Properties of this compound and Related Compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compoundC8H17NO3175.22~250-270 (predicted)Not available
Methyl carbamateC2H5NO275.07176-17754-56
Methyl N-cyclohexylcarbamateC8H15NO2157.21Not available76
Methyl [2-(4-hydroxyphenyl)ethyl]carbamateC10H13NO3195.21Not availableNot available

Note: The data for this compound is predicted based on trends observed in similar compounds due to the absence of specific experimental data in the reviewed literature.

Emerging Challenges and Opportunities in Hydroxylated Carbamate Chemistry

The chemistry of hydroxylated carbamates presents both challenges and significant opportunities for innovation.

Challenges:

Selective Synthesis: A primary challenge lies in the selective synthesis of polyfunctional carbamates. The presence of multiple reactive sites, such as the hydroxyl group and the N-H bond of the carbamate, can lead to a mixture of products and necessitate complex protection-deprotection schemes. Developing chemo- and regioselective synthetic methods is crucial.

Green Synthesis: Many traditional methods for carbamate synthesis rely on hazardous reagents like phosgene (B1210022) and isocyanates. organic-chemistry.org A significant challenge is the development of greener, safer, and more sustainable synthetic routes, for instance, by utilizing carbon dioxide as a C1 source. organic-chemistry.org

Stability and Degradation: The stability of the carbamate linkage can be influenced by the presence and position of the hydroxyl group. Understanding and controlling the hydrolysis and degradation pathways of hydroxylated carbamates is essential for their application, particularly in biological and environmental contexts. nih.gov

Opportunities:

Novel Building Blocks: Hydroxylated carbamates can serve as versatile building blocks in organic synthesis. The dual functionality allows for the construction of more complex molecules with diverse architectures and properties.

Biomedical Applications: The carbamate group is a common motif in pharmaceuticals. researchgate.net The introduction of a hydroxyl group can enhance water solubility, provide a point for bioconjugation, and modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This opens opportunities for the design of novel therapeutics, including prodrugs.

Polymer Chemistry: Hydroxylated carbamates can be used as monomers for the synthesis of functional polymers, such as polyurethanes. The hydroxyl group can serve as a site for cross-linking or for the introduction of other functionalities, leading to materials with tailored properties.

Directions for Interdisciplinary Research and Methodological Advancement

The future of research on hydroxylated carbamates like this compound will likely be driven by interdisciplinary approaches and methodological advancements.

Interdisciplinary Research:

Medicinal Chemistry and Pharmacology: Collaborative efforts between synthetic chemists and pharmacologists are needed to explore the potential of hydroxylated carbamates as therapeutic agents. This includes the design, synthesis, and biological evaluation of compound libraries to identify new drug leads.

Materials Science and Engineering: The development of novel polymers and materials from hydroxylated carbamate monomers requires collaboration between organic chemists and materials scientists. This could lead to the creation of advanced materials with applications in areas such as drug delivery, tissue engineering, and coatings.

Computational Chemistry: Theoretical studies can provide valuable insights into the structure, reactivity, and properties of hydroxylated carbamates. organic-chemistry.org Collaboration with computational chemists can aid in the rational design of new molecules and in understanding reaction mechanisms, thereby accelerating experimental research.

Methodological Advancement:

Catalysis: The development of new and efficient catalysts is crucial for advancing the synthesis of hydroxylated carbamates. This includes catalysts for the direct carboxylation of amino alcohols with CO2 and for the selective functionalization of the hydroxyl group. Zirconium(IV)-catalyzed exchange processes represent a promising avenue.

Flow Chemistry: Continuous flow technologies can offer significant advantages for the synthesis of carbamates, including improved safety, scalability, and reaction control. Developing flow-based methods for the synthesis of hydroxylated carbamates would be a significant methodological advancement.

High-Throughput Screening: To accelerate the discovery of new applications for hydroxylated carbamates, high-throughput screening methods for both synthesis and biological evaluation are needed. This would enable the rapid exploration of a large chemical space.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.